molecular formula C30H48N4O4S B1164639 15(S)-HETE-biotin

15(S)-HETE-biotin

Cat. No. B1164639
M. Wt: 560.8
InChI Key: CVMXPPQBNJUHBS-JTSBIJQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(S)-HETE is a major arachidonic acid metabolite produced by the 15-lipoxygenase pathway. It has been characterized as a potent inhibitor of 5-lipoxygenase. The mechanism by which 15(S)-HETE acts as a leukotriene inhibitor is not clear. In studies with P-18 mast/basophil cells, it was shown that specific 15-HETE receptors, rather than esterification, appeared to be involved in signal transduction. 15(S)-HETE-biotin can be used to detect 15(S)-HETE binding proteins and/or receptors.

Scientific Research Applications

Membrane Target Proteins Interaction

15(S)-HETE biotin interacts specifically with membrane target proteins. It has been identified to bind with actin and the alpha-subunit of mitochondrial ATP synthase in rat basophilic leukemia cells. This interaction suggests potential actions of hydroxy fatty acids in cellular mechanisms related to cytoskeletal and mitochondrial functions (Kang, Phillips, & Vanderhoek, 1999).

Protein Catabolism in Myotubes

15(S)-HETE plays a role in protein degradation in murine C2C12 myotubes. It induces protein catabolism by increasing the expression of key components of the ubiquitin–proteasome proteolytic pathway. This suggests its involvement in processes like muscle wasting and cachexia (Whitehouse, Khal, & Tisdale, 2003).

G-Protein Coupled Receptor Identification

15(S)-HETE biotin has been used in identifying a unique Gs- GPCR for esterified 15-HETE on human primary bronchial epithelial cells. This discovery is significant for understanding airway inflammation in conditions like asthma (Vonakis et al., 2013).

Enzymatic Production

15-HETE's enzymatic production from arachidonic acid using soybean lipoxygenase highlights its biotechnological potential, especially considering its anticarcinogenic effects (Kim, Shin, & Oh, 2014).

Mitogenic Effect on Endothelial Cells

15-HETE exhibits a mitogenic effect on endothelial cells, potentially mediated through diacylglycerol kinase inhibition. This indicates its role in cell proliferation and could be significant in the context of cardiovascular health (Setty, Graeber, & Stuart, 1987).

DNA Damage Studies

Biotin, including its derivatives like 15(S)-HETE-biotin, has been studied in the context of DNA damage, particularly focusing on the functionality of biotin in gene expression and cellular response to DNA damage (Keller, Kopyra, Gothelf, & Bald, 2013).

Quantitative Analysis of Proteomes

The combination of 15N-metabolic labeling and cysteine-reactive biotin affinity tags, including 15(S)-HETE-biotin, facilitates the isolation and quantitation of cysteine-containing polypeptides in various biological samples. This technique is useful for proteomic measurements (Conrads et al., 2001).

Actin Interaction

15(S)-HETE-biotin has been used to identify actin as a potential major protein that specifically binds HETEs, indicating its role in the biological effects of monohydroxylated metabolites derived from cellular lipoxygenases (Kang & Vanderhoek, 1998).

Platelet Function Potentiation

Research on 15-HETE demonstrates its role in potentiating platelet aggregation and nucleotide release induced by thrombin, indicating its significant modulatory role in platelet functions (Setty, Werner, Hannun, & Stuart, 1992).

properties

Product Name

15(S)-HETE-biotin

Molecular Formula

C30H48N4O4S

Molecular Weight

560.8

IUPAC Name

(5Z,8Z,11Z,13E,15S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-15-hydroxyicosa-5,8,11,13-tetraenehydrazide

InChI

InChI=1S/C30H48N4O4S/c1-2-3-13-18-24(35)19-14-11-9-7-5-4-6-8-10-12-15-21-27(36)33-34-28(37)22-17-16-20-26-29-25(23-39-26)31-30(38)32-29/h4-5,8-11,14,19,24-26,29,35H,2-3,6-7,12-13,15-18,20-23H2,1H3,(H,33,36)(H,34,37)(H2,31,32,38)/b5-4-,10-8-,11-9-,19-14+/t24-,25-,26-,29-/m0/s1

InChI Key

CVMXPPQBNJUHBS-JTSBIJQPSA-N

SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O

synonyms

15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraene-(2-biotinyl)hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-HETE-biotin
Reactant of Route 2
15(S)-HETE-biotin
Reactant of Route 3
15(S)-HETE-biotin
Reactant of Route 4
15(S)-HETE-biotin
Reactant of Route 5
15(S)-HETE-biotin
Reactant of Route 6
15(S)-HETE-biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.